2-(Methylthio)thiophene-4-carboxaldehyde chemical properties
2-(Methylthio)thiophene-4-carboxaldehyde chemical properties
This technical guide details the chemical properties, synthesis, and reactivity of 2-(Methylthio)thiophene-4-carboxaldehyde , a specialized heterocyclic building block used in advanced medicinal chemistry and material science.
CAS Registry Number: 88511-86-8 Molecular Formula: C₆H₆OS₂ Molecular Weight: 158.24 g/mol IUPAC Name: 2-(methylsulfanyl)thiophene-4-carbaldehyde
Executive Summary
2-(Methylthio)thiophene-4-carboxaldehyde is a bifunctional thiophene derivative characterized by a "mismatched" substitution pattern. Unlike the more common 2,5-disubstituted thiophenes (which follow standard electrophilic aromatic substitution rules), this 2,4-isomer places the reactive formyl group at the
This structural arrangement makes it a high-value scaffold for "Scaffold Hopping" in drug discovery—altering the vector of substituents to modify metabolic stability, solubility, and target binding affinity without changing the core pharmacophore significantly.
Chemical Structure & Physical Properties[1][2][3][4][5][6][7][8]
The molecule features a thiophene ring substituted with an electron-donating methylthio group (-SMe) and an electron-withdrawing formyl group (-CHO).
| Property | Value / Description | Note |
| Appearance | Pale yellow to amber liquid or low-melting solid | Tends to darken upon oxidation/storage. |
| Boiling Point | ~115–120 °C (at 0.5 mmHg) | Estimated based on structural analogs. |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Poorly soluble in water. |
| Stability | Air-sensitive (slow oxidation) | Store under inert atmosphere (Ar/N₂) at 2–8°C. |
| Odor | Characteristic sulfurous/garlic-like | Handle in a fume hood. |
Spectroscopic Signature (Expected)
-
¹H NMR (CDCl₃):
- ~9.8–9.9 ppm (s, 1H, CHO )
- ~7.5–8.0 ppm (d, 1H, C5-H , deshielded by CHO)
- ~7.0–7.3 ppm (d, 1H, C3-H )
- ~2.5–2.6 ppm (s, 3H, S-CH₃ )
-
IR: Distinct carbonyl stretch (
) at ~1670–1690 cm⁻¹.
Synthesis Methodologies
Accessing the 2,4-substitution pattern is synthetically challenging because direct formylation of 2-(methylthio)thiophene yields the 5-isomer (alpha-selectivity). Therefore, indirect lithiation strategies are required.
Primary Route: Halogen-Lithium Exchange (Regioselective Control)
This protocol ensures the aldehyde is installed specifically at the C4 position.
Step-by-Step Protocol:
-
Starting Material: 2,4-Dibromothiophene.
-
Selective Substitution (C2): React with sodium thiomethoxide (NaSMe) in DMF at 0°C. The C2 bromine is more activated for nucleophilic aromatic substitution (
) than the C4 bromine.-
Intermediate: 4-Bromo-2-(methylthio)thiophene.
-
-
Lithium-Halogen Exchange (C4):
-
Dissolve intermediate in anhydrous THF under Argon.
-
Cool to -78°C .
-
Add n-Butyllithium (1.1 eq) dropwise. The Lithium preferentially exchanges with the Bromine at C4.
-
-
Formylation:
-
Quench the lithiated species with dry DMF (Dimethylformamide) .
-
Warm to room temperature and hydrolyze with aqueous NH₄Cl.
-
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway utilizing lithium-halogen exchange to install the aldehyde at the beta-position.
Chemical Reactivity Profile
The molecule possesses three distinct reactive centers: the Aldehyde (C4) , the Sulfide (C2) , and the Thiophene Ring (C5) .
A. Aldehyde Functionality (C4)
The formyl group is the primary handle for divergent synthesis.
-
Reductive Amination: Reacts with primary/secondary amines and STAB (Sodium Triacetoxyborohydride) to form amine libraries.
-
Knoevenagel Condensation: Reacts with malononitrile or active methylene compounds to form vinyl-thiophene derivatives (useful for polymerization or fluorescent dyes).
-
Oxidation: Can be oxidized to the carboxylic acid using NaClO₂ (Pinnick oxidation).
B. Sulfide Sensitivity (C2)
-
Oxidation Risk: The methylthio group is prone to oxidation.
-
m-CPBA (1 eq): Yields Sulfoxide (S=O).
-
m-CPBA (2+ eq): Yields Sulfone (O=S=O).
-
Strategic Use: The sulfone is a strong electron-withdrawing group, which completely inverts the electronic properties of the ring, activating the C3/C5 positions for nucleophilic attacks.
-
C. Ring Electrophiles (C5)
The C5 position is the most electron-rich site remaining on the ring (activated by SMe, ortho to it).
-
Bromination: NBS (N-Bromosuccinimide) will selectively brominate C5.
-
Direct Arylation: Pd-catalyzed C-H activation can couple aryl groups at C5.
Reactivity Logic Map
Caption: Divergent reactivity map showing the three orthogonal functionalization vectors.
Applications in Drug Discovery
Bioisosterism & Scaffold Hopping
Researchers use this scaffold to replace:
-
p-Substituted Benzaldehydes: The thiophene ring alters the bond angles (148° vs 180° vectors), potentially improving fit in enzyme pockets.
-
2,5-Thiophenes: Moving the substituent to the 4-position (beta) often blocks metabolic hot-spots on the ring or alters the solubility profile (
).
Specific Utility
-
Kinase Inhibitors: The aldehyde is converted to a vinyl nitrile or acrylic acid to target cysteine residues (covalent inhibition).
-
Antibacterial Agents: Thiophene-carboxaldehydes are precursors to Schiff bases (imines) which have demonstrated activity against Gram-positive bacteria.
Handling & Safety (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Stench Warning: Like most low-molecular-weight organic sulfides, this compound has a potent, unpleasant odor.
-
Mitigation: Use bleach (sodium hypochlorite) to clean glassware; it oxidizes the sulfide to the odorless sulfoxide/sulfone.
-
-
Storage: Keep cold (2–8°C) and under inert gas. Aldehydes can auto-oxidize to carboxylic acids over time if exposed to air.
References
-
Wiberg, K. B. (1953). "2-Thiophenealdehyde".[1][2][3] Organic Syntheses, 33, 90. (Foundational thiophene formylation chemistry).
-
Swanston, J. (2006).[2] "Thiophene".[4][5][6][7][2][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[2] (General thiophene reactivity and industrial synthesis).
-
National Institute of Standards and Technology (NIST). 2-Thiophenecarboxaldehyde Chemical Properties.[1] Retrieved from [Link] (Comparative data for isomers).
Sources
- 1. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 2. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Methylthio)Thiophene-2-Carbaldehyde | 24445-35-0 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journalskuwait.org [journalskuwait.org]
- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. Thiophene synthesis [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
